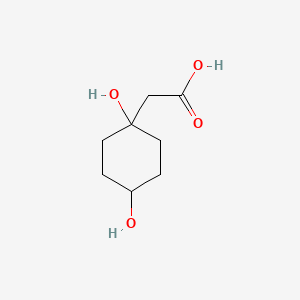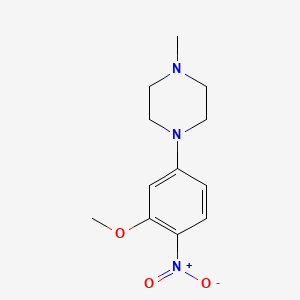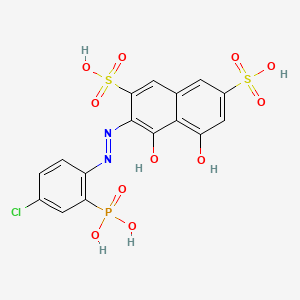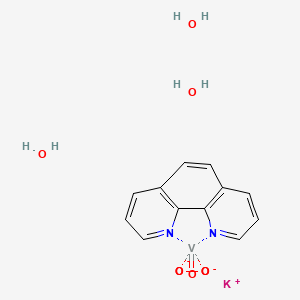
bpV(phen) (カリウム水和物)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
bpV(phen) is a potent, broad-spectrum protein tyrosine phosphatase (PTP) and PTEN inhibitor . It is an insulin receptor kinase activator . It has been found to inhibit the proliferation of the protozoan parasite Leishmania in vitro .
Chemical Reactions Analysis
bpV(phen) is known to inhibit protein tyrosine phosphatases (PTP) and PTEN, and it activates the insulin receptor kinase . It has been found to inhibit the proliferation of the protozoan parasite Leishmania in vitro . It also induces the secretion of a large number of chemokines and pro-inflammatory cytokines, and it activates a Th1-type pathway (IL-12, IFNγ) .
Physical and Chemical Properties Analysis
The molecular formula of bpV(phen) is C12H8KN2O5V, and its molecular weight is 350.24 . It is a solid substance . The product is recommended to be stored under the conditions specified in the Certificate of Analysis .
科学的研究の応用
インスリン受容体キナーゼ活性化
bpV(phen)は、インスリン受容体キナーゼ(IRK)の活性化剤として作用します。 関連するタンパク質チロシンホスファターゼを阻害することにより、PI3-キナーゼの活性化を含む下流のシグナル伝達経路を促進します 。この用途は、インスリンシグナル伝達を強化することが治療上の利点をもたらす可能性がある糖尿病研究において重要です。
PTEN阻害
この化合物は、細胞周期調節に関与する腫瘍抑制因子ホスファターゼであるPTEN(ホスファターゼおよびテンシンホモログ)に対して選択性を示します。 bpV(phen)は、PTENに対して38 nMのIC50値を示し、さまざまな癌におけるPTENの役割とその治療標的としての可能性を研究するために使用されます 。
抗炎症効果
bpV(phen)は、酸化ストレス状態において抗炎症効果を示すことが実証されています。 これは、活性酸素種がPTENに作用することによって調節される可能性のある、酸化ストレス誘発心筋細胞障害に対する阻害効果を示します 。この用途は、特に心筋梗塞の理解において、心臓血管研究において非常に重要です。
リーシュマニア症治療
寄生虫学において、bpV(phen)は、一酸化窒素依存性殺菌作用を仲介することによって、リーシュマニア症の進行に対して保護効果を示しています 。この用途は、寄生虫病の新しい治療法を開発するために不可欠です。
創傷治癒
bpV(phen)は、肺上皮創傷修復における役割について研究されています。 これは、創傷治癒プロセスにおける分子標的であるPTENを標的にします 。これは、肺損傷および疾患の治療における進歩につながる可能性があります。
抗血管新生および抗腫瘍活性
この化合物は、アポトーシスを誘導し、抗血管新生および抗腫瘍活性を有することが発見されました 。これらの特性は、癌研究において、新規な抗癌療法を開発するために調査されています。
ホスファターゼ阻害
bpV(phen)は、細胞シグナル伝達研究に関連する影響を持つ、いくつかの異なるタンパク質チロシンホスファターゼ(PTP)を阻害します。 これは、細胞の成長と生存に不可欠なPI3K/Akt/mTORなどの経路に影響を与えます 。
角膜上皮創傷治癒
この化合物は、角膜上皮創傷治癒の調節に関連付けられています。 これは、治癒プロセスにおいて重要なタンパク質チロシンホスファターゼ(PTP)-1Bおよびc-Met受容体と相互作用します 。
作用機序
Target of Action
The primary target of bpV(phen) (potassium hydrate) is PTEN (Phosphatase and Tensin Homolog) , a tumor suppressor phosphatase involved in cell cycle regulation . PTEN plays a crucial role in cellular processes such as growth, proliferation, and survival. The compound also targets other protein tyrosine phosphatases (PTPs) like PTP-β and PTP-1β .
Mode of Action
bpV(phen) acts as an inhibitor of PTEN and other PTPs. It selectively inhibits PTEN with an IC50 value of 38 nM, compared to 343 nM for PTP-β and 920 nM for PTP-1β . By inhibiting these phosphatases, bpV(phen) can influence the regulation of the cell cycle and other cellular processes.
Biochemical Pathways
bpV(phen) impacts several biochemical pathways. By inhibiting PTEN and other PTPs, it can activate the insulin receptor kinase (IRK) and promote downstream signaling, including the activation of PI3-kinase . This can lead to changes in cell growth, proliferation, and survival.
Pharmacokinetics
Its solubility in water (20 mg/ml) suggests that it may have good bioavailability .
Result of Action
The inhibition of PTEN and other PTPs by bpV(phen) can lead to various cellular effects. For instance, it has been shown to have anti-inflammatory effects in oxidative stress, including inhibitory effects on oxidative stress-induced cardiomyocyte injury . These effects may be partially modulated by the action of reactive oxygen species (ROS) on PTEN .
Safety and Hazards
bpV(phen) may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to rinse with plenty of water and consult a physician . If inhaled or swallowed, medical attention should be sought immediately . It is advised to avoid breathing dust, mist, or gas, and to ensure adequate ventilation .
生化学分析
Biochemical Properties
bpV(phen) (potassium hydrate) interacts with several enzymes and proteins. It inhibits protein tyrosine phosphatases (PTPs), particularly PTEN, with an IC50 value of 38 nM . It also inhibits the vascular endothelial PTP, PTP-β (IC50 = 343 nM), and PTP-1β (IC50 = 920 nM) . At a concentration of 0.1 mM, bpV(phen) inhibits SH2 domain-containing inositol 5’-phosphatase-2 .
Cellular Effects
bpV(phen) (potassium hydrate) has significant effects on various types of cells and cellular processes. By inhibiting insulin receptor kinase-associated PTPs, bpV(phen) activates the insulin receptor tyrosine kinase and promotes downstream signaling, including activation of PI3-kinase .
Molecular Mechanism
The molecular mechanism of action of bpV(phen) (potassium hydrate) involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation. It inhibits several different protein tyrosine phosphatases (PTPs), with selectivity for PTEN . It also inhibits the vascular endothelial PTP, PTP-β, and PTP-1β . At 0.1 mM, bpV(phen) inhibits SH2 domain-containing inositol 5’-phosphatase-2 .
特性
IUPAC Name |
potassium;oxovanadium;1,10-phenanthroline;diperoxide;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q;+1;2*-2;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKKVRTYBGPOAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14KN2O8V-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of bpV(phen)?
A: BpV(phen) primarily targets protein tyrosine phosphatases (PTPs). [, , ] It exerts its effects by inhibiting the activity of these enzymes. [, , , ]
Q2: How does bpV(phen) affect insulin signaling?
A: BpV(phen) exhibits insulin-mimetic properties by inhibiting PTPs associated with the insulin receptor kinase (IRK). [, ] This inhibition prevents the dephosphorylation of IRK, leading to prolonged activation of the IRK and downstream insulin signaling pathways. [, , , ]
Q3: Does bpV(phen) influence glucose metabolism?
A: Yes, bpV(phen) demonstrates insulin-like effects on glucose metabolism. Research suggests that it can stimulate glucose transport into skeletal muscle [], promote glycogen synthesis [, ], and inhibit hepatic glucose output. []
Q4: How does bpV(phen) affect the PI3K/Akt pathway?
A: BpV(phen) can influence the PI3K/Akt pathway by inhibiting PTEN (phosphatase and tensin homolog deleted on chromosome ten), a negative regulator of PI3K. [, , ] This inhibition leads to increased Akt phosphorylation and activation of downstream targets. []
Q5: Can bpV(phen) impact mitogen-activated protein kinase (MAPK) pathways?
A: Yes, studies have shown that bpV(phen) can activate MAPKs, including ERK1/2, JNK, and p38. [, , , ] This activation is thought to occur through the inhibition of specific PTPs involved in the negative regulation of MAPK pathways. []
Q6: What is the molecular formula and weight of bpV(phen)?
A: The molecular formula of bpV(phen) is C12H8N2O7V·K. It has a molecular weight of 402.3 g/mol. []
Q7: Are there any spectroscopic data available for bpV(phen)?
A: Yes, spectroscopic characterization of bpV(phen) has been performed using various techniques, including 51V NMR, 1H NMR, 13C NMR, ESI-MS, and IR spectroscopy. [] These techniques have been used to study its structure, stability, and interactions in solution. [, ]
Q8: Does bpV(phen) possess catalytic properties?
A: BpV(phen) itself does not exhibit inherent catalytic activity. Its mode of action primarily involves the inhibition of catalytic activity of its target enzymes, the PTPs. [, , , ]
Q9: Have computational approaches been used to study bpV(phen)?
A: While the provided research does not offer detailed insights into computational studies on bpV(phen), its interactions with imidazole in solution have been investigated using NMR techniques, providing insights into its structure-activity relationship. [] Further computational studies could explore its binding mode with target PTPs and facilitate the design of more potent and selective inhibitors.
Q10: How do structural modifications of bpV(phen) affect its activity?
A: Research comparing bpV(phen) with other peroxovanadium compounds, like bpV(pic), highlights the influence of the ancillary ligand on both potency and tissue selectivity. [] This suggests that modifications to the ancillary ligand could be explored to optimize its pharmacological properties. []
Q11: Are there specific formulation strategies mentioned for bpV(phen)?
A: The research mentions the use of bpV(phen) in transdermal drug delivery systems, indicating its potential for non-invasive administration. [] Further research is needed to explore and optimize formulations to enhance its stability, solubility, and bioavailability for different routes of administration.
Q12: What are the effects of bpV(phen) on cell survival?
A: BpV(phen) exhibits a bimodal effect on cell survival. It demonstrates survival-enhancing effects at lower concentrations, likely by activating ERK signaling. [] Conversely, at higher concentrations, it can induce cell death through the activation of JNK and p38 MAPK pathways and caspase-3 activation. []
Q13: How effective is bpV(phen) in animal models of disease?
A: BpV(phen) has shown promising results in various animal models. For instance, it significantly reduced the progression of Leishmania infection in mice, highlighting its potential as an anti-parasitic agent. [, ] Additionally, in a rat model of spinal cord injury, intrathecal infusions of bpV(phen) showed remarkable neuroprotective effects, significantly improving axonal survival and functional recovery. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
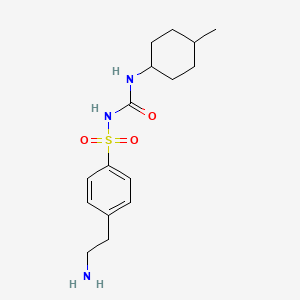
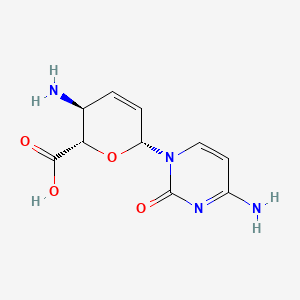
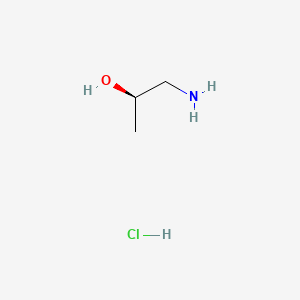
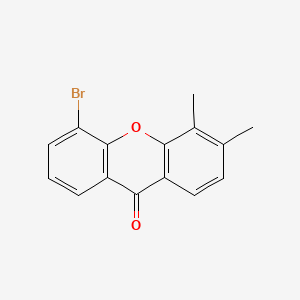
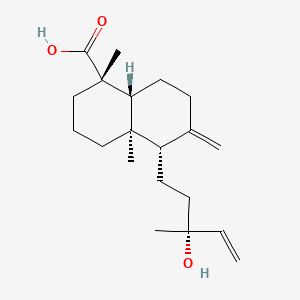
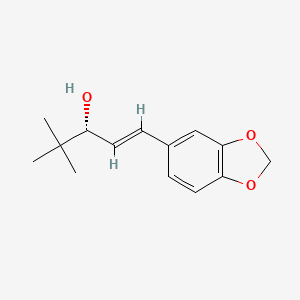
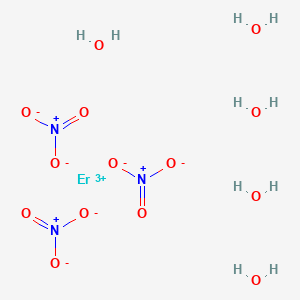

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
